An In-depth Technical Guide to the Synthesis and Purification of Sar-Arg-Val-Tyr-Ile-His-Pro-Phe
An In-depth Technical Guide to the Synthesis and Purification of Sar-Arg-Val-Tyr-Ile-His-Pro-Phe
Introduction
The octapeptide Sar-Arg-Val-Tyr-Ile-His-Pro-Phe is a potent synthetic analog of Angiotensin II, a key regulator of blood pressure.[1][2][3] In this analog, the N-terminal aspartic acid is replaced with sarcosine (N-methylglycine). This modification confers resistance to degradation by aminopeptidases, enhancing its biological half-life and making it a valuable tool for pharmacological research into the renin-angiotensin system. This guide provides a comprehensive, field-proven methodology for the chemical synthesis, cleavage, and purification of this peptide, designed for researchers and drug development professionals.
Section 1: Solid-Phase Peptide Synthesis (SPPS)
The synthesis of Sar-Arg-Val-Tyr-Ile-His-Pro-Phe is most efficiently achieved using the Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) solid-phase peptide synthesis (SPPS) strategy.[4][5] This method offers streamlined operation, simplified purification, and the use of milder reagents compared to older Boc-based chemistry.[4][6]
Strategic Considerations
Resin Selection: For a C-terminal amide, which is common for bioactive peptides, a Rink Amide resin is the ideal choice.[6][7] The amide linker is stable under the basic conditions of Fmoc deprotection but is readily cleaved by trifluoroacetic acid (TFA) during the final step.
Protecting Group Strategy: An orthogonal protection scheme is critical for success.[8] The acid-labile tert-butyl (tBu) group and its derivatives are used for side-chain protection, while the base-labile Fmoc group provides temporary protection of the α-amino group.
Table 1: Amino Acid Sequence and Protecting Group Strategy
| Position | Amino Acid | 3-Letter Code | Protected Derivative Used | Side-Chain Protecting Group |
| 8 | Phenylalanine | Phe | Fmoc-Phe-OH | None |
| 7 | Proline | Pro | Fmoc-Pro-OH | None |
| 6 | Histidine | His | Fmoc-His(Trt)-OH | Trityl (Trt) |
| 5 | Isoleucine | Ile | Fmoc-Ile-OH | None |
| 4 | Tyrosine | Tyr | Fmoc-Tyr(tBu)-OH | tert-Butyl (tBu) |
| 3 | Valine | Val | Fmoc-Val-OH | None |
| 2 | Arginine | Arg | Fmoc-Arg(Pbf)-OH | 2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) |
| 1 | Sarcosine | Sar | Fmoc-Sar-OH | None |
Rationale: The Trt group on Histidine, tBu on Tyrosine, and Pbf on Arginine are all cleaved by moderate to strong acid (TFA), ensuring their complete removal along with cleavage from the resin.[9]
The Fmoc-SPPS Cycle
The synthesis proceeds via a repeated cycle of deprotection and coupling steps, building the peptide chain from the C-terminus (Phe) to the N-terminus (Sar).
Caption: The Fmoc Solid-Phase Peptide Synthesis (SPPS) cycle.
Detailed Synthesis Protocol
This protocol is based on a 0.1 mmol synthesis scale.
-
Resin Preparation:
-
Place 0.1 mmol of Rink Amide resin in a reaction vessel.
-
Swell the resin in N,N-dimethylformamide (DMF) for 1 hour.[7] Drain the solvent.
-
-
First Amino Acid Loading (Fmoc-Phe-OH):
-
If starting with a pre-loaded resin, proceed to step 3. If using plain Rink Amide resin, perform an initial Fmoc deprotection (Step 3) followed by coupling of Fmoc-Phe-OH (Step 4).
-
-
Fmoc Deprotection:
-
Amino Acid Coupling:
-
In a separate vial, dissolve the next Fmoc-amino acid (0.4 mmol, 4 eq), HBTU (0.39 mmol, 3.9 eq), and DIPEA (0.8 mmol, 8 eq) in DMF.
-
Mechanism Insight: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is a highly efficient coupling reagent that activates the carboxylic acid of the incoming amino acid, forming an active ester.[10][11][12] This intermediate rapidly reacts with the free amine on the resin-bound peptide, minimizing side reactions like racemization.[10][13]
-
-
Add the activation solution to the resin.
-
Agitate for 1-2 hours at room temperature.
-
Optional: Perform a Kaiser test to confirm complete coupling (a negative result indicates no free primary amines remain).
-
Wash the resin with DMF (5 times).
-
-
Repeat Cycle: Repeat steps 3 and 4 for each amino acid in the sequence (Pro, His, Ile, Tyr, Val, Arg, Sar) in order.
Section 2: Cleavage from Resin and Deprotection
Once the synthesis is complete, the peptide must be cleaved from the solid support, and the side-chain protecting groups must be removed. This is accomplished in a single step using a strong acid cocktail.[14]
The Cleavage Cocktail
The choice of scavengers in the cleavage cocktail is critical to prevent the highly reactive cationic species, generated from the protecting groups, from modifying sensitive residues like Tyrosine and Arginine.[15][16]
A standard and effective cocktail for this peptide sequence is TFA/TIS/H₂O (95:2.5:2.5) .
-
Trifluoroacetic Acid (TFA): The strong acid that cleaves the peptide from the Rink Amide linker and removes the Pbf, tBu, and Trt protecting groups.[14]
-
Triisopropylsilane (TIS): A scavenger that effectively quenches the trityl (from His) and t-butyl (from Tyr) cations.[17]
-
Water (H₂O): Acts as a scavenger for tert-butyl cations and aids in the removal of the Pbf group from Arginine.[17]
Detailed Cleavage and Isolation Protocol
-
Preparation: After the final coupling (Sarcosine), wash the peptide-resin with DMF, followed by dichloromethane (DCM), and dry it under a vacuum.
-
Cleavage Reaction:
-
Place the dry peptide-resin in a reaction vessel.
-
Add the freshly prepared cleavage cocktail (e.g., 10 mL for 0.1 mmol of resin).
-
Stir or agitate the mixture at room temperature for 2-3 hours. The solution may turn yellow or orange due to the cleaved trityl cation.[9]
-
-
Peptide Isolation:
-
Filter the resin and collect the TFA filtrate containing the peptide.
-
Wash the resin twice with a small amount of fresh TFA to ensure complete recovery.
-
-
Precipitation:
-
Combine all TFA filtrates.
-
Add the TFA solution dropwise into a 50 mL centrifuge tube containing ~40 mL of ice-cold diethyl ether. A white precipitate (the crude peptide) will form.
-
-
Washing and Drying:
-
Centrifuge the mixture to pellet the peptide. Decant the ether.
-
Wash the peptide pellet twice more with cold diethyl ether to remove residual scavengers and cleaved protecting groups.
-
Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.
-
Section 3: Purification and Analysis
The crude peptide product contains deletion sequences and other impurities, necessitating purification, typically by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).[18][19][20]
Preparative RP-HPLC
RP-HPLC separates peptides based on their hydrophobicity. A C18 column is the standard stationary phase for this purpose.
Caption: Workflow for peptide purification and analysis.
Detailed Purification Protocol
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in HPLC-grade water.
-
Mobile Phase B: 0.1% TFA in acetonitrile (ACN).
-
-
Sample Preparation: Dissolve the crude peptide in a minimal volume of Mobile Phase A. If solubility is an issue, a small amount of ACN or DMSO can be added.
-
Chromatography:
-
Equilibrate a preparative C18 column with the starting mobile phase conditions.
-
Inject the dissolved crude peptide.
-
Elute the peptide using a linear gradient of Mobile Phase B.
-
Table 2: Example Preparative HPLC Gradient
| Time (minutes) | % Mobile Phase B | Flow Rate (mL/min) |
| 0 - 5 | 10 | 15 |
| 5 - 35 | 10 -> 50 | 15 |
| 35 - 40 | 50 -> 90 | 15 |
| 40 - 45 | 90 | 15 |
Note: This gradient is a starting point and should be optimized based on an initial analytical HPLC run of the crude material.
-
Fraction Collection: Collect fractions corresponding to the major peak detected by UV absorbance (typically at 214 nm for the peptide backbone and 280 nm for Tyrosine).
Quality Control and Final Processing
-
Purity Analysis: Analyze the collected fractions using analytical RP-HPLC to determine their purity. Pool fractions that meet the desired purity specification (typically >95%).
-
Identity Confirmation: Confirm the molecular weight of the peptide in the pure fractions using Mass Spectrometry (e.g., ESI-MS).
-
Expected Monoisotopic Mass [M+H]⁺: ~1002.56 Da
-
Expected Average Mass [M+H]⁺: ~1003.19 Da
-
-
Lyophilization: Freeze the pooled pure fractions and lyophilize (freeze-dry) to obtain a stable, fluffy white powder. The final product is typically a TFA salt.
References
- Vertex AI Search. (2024). Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol.
- Vertex AI Search. (2024). Fmoc Solid Phase Peptide Synthesis Protocol.
- Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33, 239-254.
- UCI Department of Chemistry. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory.
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Science Behind HBTU: Mechanism and Advantages in Peptide Coupling.
- Thermo Fisher Scientific. (n.d.). Introduction to Cleavage Techniques.
- CDN Isotopes. (n.d.). Cleavage Cocktail Selection.
- Sigma-Aldrich. (n.d.). Fmoc Resin Cleavage and Deprotection.
- Harvard Apparatus. (n.d.). The Handbook of Analysis and Purification of Peptides and Proteins by Reversed-Phase HPLC.
- Ignited Minds Journals. (n.d.). Fast and Efficient Purification of Synthetic Peptides By Preparative Chromatography Followed By Novel Fraction Minimizing Technique.
- Agilent. (n.d.). Efficient Purification of Synthetic Peptides at High and Low pH.
Sources
- 1. Synthesis and biological activity of angiotensin II analogues containing a Val-His replacement, Val psi[CH(CONH2)NH]His - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Fmoc Solid Phase Peptide Synthesis Protocol - Peptide Port [peptideport.com]
- 5. chemistry.du.ac.in [chemistry.du.ac.in]
- 6. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 7. chem.uci.edu [chem.uci.edu]
- 8. peptide.com [peptide.com]
- 9. researchgate.net [researchgate.net]
- 10. nbinno.com [nbinno.com]
- 11. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 12. HBTU - Wikipedia [en.wikipedia.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. selectscience.net [selectscience.net]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 17. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 18. View of Fast and Efficient Purification of Synthetic Peptides By Preparative Chromatography Followed By Novel Fraction Minimizing Technique | Journal of Advances in Science and Technology [ignited.in]
- 19. hplc.eu [hplc.eu]
- 20. harvardapparatus.com [harvardapparatus.com]
